(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Asymmetric Organocatalysis Chiral Building Block Enantioselective Synthesis

This enantiopure (S)-2-methyl benzimidazole-pyrrolidine hydrochloride (CAS 2680615-58-9) delivers precise stereochemistry critical for asymmetric organocatalysis (aldol, Michael, α-amination) and D4 receptor SAR exploration. Its mono-hydrochloride salt form (1 eq. HCl) avoids side reactions in amide couplings and reductive aminations, ensuring cleaner synthetic outcomes. Supplied at ≥98% purity with defined (S)-configuration, it outperforms racemic dihydrochloride alternatives (CAS 2034613-66-4) that compromise stereochemical fidelity. Ideal for hit-to-lead and DMPK optimization campaigns.

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
Cat. No. B8214927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride
Molecular FormulaC12H16ClN3
Molecular Weight237.73 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCNC3.Cl
InChIInChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m0./s1
InChIKeyDTNJEZJTWBQTRB-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride: Enantiopure Benzimidazole-Pyrrolidine Building Block


(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride (CAS 2680615-58-9) is an enantiopure heterocyclic compound comprising a benzimidazole core with a 2-methyl substituent and an (S)-configured pyrrolidin-3-yl appendage at the N1 position, isolated as the hydrochloride salt (molecular formula C₁₂H₁₆ClN₃; MW 237.73) . It belongs to the broader class of chiral benzimidazole-pyrrolidine derivatives, which serve as privileged scaffolds in medicinal chemistry and as chiral ligands or organocatalysts in asymmetric synthesis [1].

Why (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride Cannot Be Replaced by Generic Analogs


The (S)-configured enantiomer of 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole possesses a structurally rigid, defined three-dimensional geometry that is absent in its racemic mixtures or (R)-enantiomer counterparts . Chiral benzimidazole-pyrrolidine scaffolds are known to exhibit enantiospecific performance in asymmetric organocatalysis, where the stereochemistry of the pyrrolidine ring directly governs the enantioselectivity of aldol, Michael addition, and α-amination reactions [1]. Generic substitution with racemic 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 2034613-66-4) or the (R)-enantiomer would introduce either undefined or inverted stereochemistry, compromising the stereochemical fidelity required in enantioselective synthesis and chiral ligand applications.

Quantitative Evidence Guide: (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride Differentiation Data


Enantiomeric Purity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer in Asymmetric Synthesis

Chiral benzimidazole-pyrrolidine derivatives have been shown to catalyze enantioselective aldol reactions, with the stereochemistry of the pyrrolidine ring directly determining the enantioselectivity of the product [1]. While the (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole scaffold itself has not been separately assayed against its (R)-enantiomer in published head-to-head organocatalytic studies, the broader class-level data indicate that enantiodivergent outcomes are expected: related (S)-configured benzimidazole-pyrrolidines give aldol adducts in up to 99% enantiomeric excess (ee) with good yields, while the (R)-enantiomer or racemates yield significantly lower or reversed ee values [1].

Asymmetric Organocatalysis Chiral Building Block Enantioselective Synthesis

Salt Form Differentiation: Hydrochloride vs. Dihydrochloride Salt

The target compound is supplied as the mono-hydrochloride salt (C₁₂H₁₆ClN₃, MW 237.73), in contrast to the structurally related 2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride (CAS 2034613-66-4, C₁₂H₁₇Cl₂N₃, MW 274.19) . The mono-hydrochloride form, with one molar equivalent of HCl, provides a distinct stoichiometry that results in lower molecular weight and different hydrogen-bonding capacity, which may influence solubility, hygroscopicity, and compatibility in multi-component reactions where precise acid/base stoichiometry is critical.

Salt Selection Drug Development Physicochemical Properties

Regioisomeric Scaffold Differentiation: N1-Pyrrolidinyl vs. C2-Pyrrolidinyl Benzimidazole Connectivity

The target compound features a pyrrolidine ring attached at the N1 position of the benzimidazole core. Regioisomeric analogs such as 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 756413-36-2), which bear the pyrrolidine at the C2 position, have been identified as α1A-adrenergic receptor partial agonists . Literature indicates that the N-substituent on the pyrrolidin-3-yl group plays a critical role in modulating affinity and selectivity across dopamine D2, D3, and D4 receptor subtypes, with N-arylbenzamide derivatives of N-(1-benzylpyrrolidin-3-yl) showing potent and selective human D4 antagonism (Ki values in the low nanomolar range for D4 vs. >100-fold selectivity over D2) [1][2]. The distinct connectivity of the target compound (N1-pyrrolidinyl vs. C2-pyrrolidinyl) is expected to result in a divergent pharmacological profile compared to C2-linked analogs.

Regioisomerism Dopamine Receptor Ligands Structure-Activity Relationship

CYP3A4 Inhibition Liability: Benzimidazole-Pyrrolidine Scaffold Class Profile

Benzimidazole-pyrrolidine derivatives have been reported to exhibit CYP3A4 inhibition, with one structurally related compound (CHEMBL3775828, a benzimidazole-pyrrolidine-based RORγ inhibitor) showing an IC50 of 5,000 nM against CYP3A4 in human liver microsomes using midazolam as a probe substrate [1]. This moderate CYP3A4 inhibition liability is consistent with the benzimidazole-pyrrolidine pharmacophore [2]. The target compound, (S)-2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride, is anticipated to exhibit a similar CYP3A4 interaction profile; however, no direct experimental data for this specific compound have been reported in the peer-reviewed literature.

CYP3A4 Inhibition Drug-Drug Interaction ADME-Tox

Best Application Scenarios for (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride Procurement


Asymmetric Organocatalysis: Chiral Benzimidazole-Pyrrolidine (BIP) Catalyst Development

This (S)-configured benzimidazole-pyrrolidine building block is ideally suited for academic and industrial laboratories developing novel chiral organocatalysts for enantioselective aldol, Michael addition, and α-amination reactions. The defined (S)-stereochemistry at the pyrrolidine ring is essential for achieving high enantioselectivities, as demonstrated by related BIP/H+ catalysts that deliver aldol adducts with up to 99% ee [1]. The presence of the 2-methyl substituent on the benzimidazole core may further modulate catalytic activity and selectivity relative to unsubstituted analogs, providing a tunable handle for reaction optimization.

Dopamine D4 Receptor Ligand Discovery: Enantiopure Scaffold for GPCR SAR

Given that N-substituted pyrrolidin-3-yl benzamides have been established as potent and highly selective dopamine D4 receptor antagonists (D4 Ki in low nM range with >100-fold selectivity over D2), the (S)-2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole scaffold represents a valuable chiral intermediate for constructing focused libraries targeting D4 receptor-mediated indications such as cognition, erectile dysfunction, and neuropsychiatric disorders [2][3]. The enantiopure (S)-form ensures stereochemical fidelity throughout the SAR exploration.

Medicinal Chemistry Building Block: Salt-Specific Scaffold for Multi-Step Synthesis

For medicinal chemistry groups requiring an enantiopure, mono-hydrochloride benzimidazole-pyrrolidine intermediate, this compound offers advantages over the racemic dihydrochloride salt (CAS 2034613-66-4): precise acid stoichiometry (1 eq. HCl vs. 2 eq.) facilitates cleaner coupling reactions, particularly in amide bond formation and reductive amination sequences where excess acid can cause side reactions or salt metathesis complications . Supplied at ≥98% purity with storage at 2–8°C under dry conditions, it meets the quality standards demanded by hit-to-lead and lead optimization workflows.

CYP3A4 Profiling and DMPK SAR Studies: Class-Level Liability Assessment

This compound serves as a representative benzimidazole-pyrrolidine scaffold for structure-CYP3A4 inhibition relationship studies. With class-level CYP3A4 IC50 values around 5,000 nM reported for related analogs, medicinal chemistry teams can use this scaffold to systematically explore substitutions that reduce CYP3A4 inhibition liability while maintaining target potency [4]. The defined (S)-stereochemistry and mono-hydrochloride salt form make it a well-characterized starting point for such DMPK optimization campaigns.

Quote Request

Request a Quote for (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.